molecular formula C23H31N3O4 B5315009 (3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE

(3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE

Cat. No.: B5315009
M. Wt: 413.5 g/mol
InChI Key: SUKPTOOACCSSCY-MFKUBSTISA-N
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Description

(3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a methoxyphenyl group

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(1-adamantylamino)-4-oxobutan-2-ylidene]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-15(25-26-22(28)30-14-16-3-5-20(29-2)6-4-16)7-21(27)24-23-11-17-8-18(12-23)10-19(9-17)13-23/h3-6,17-19H,7-14H2,1-2H3,(H,24,27)(H,26,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKPTOOACCSSCY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of adamantane with a suitable amine to form the adamantylamine intermediate. This intermediate is then reacted with a methoxyphenyl isocyanate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (3E)-N-(ADAMANTAN-1-YL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may facilitate binding to hydrophobic pockets, while the methoxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the adamantane and methoxyphenyl groups allows for unique interactions with molecular targets, setting it apart from other similar compounds.

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